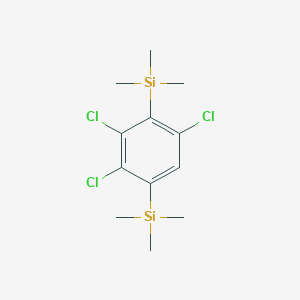

(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane)

Description

(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is a halogenated aromatic compound featuring a 1,4-phenylene core substituted with three chlorine atoms at positions 2, 3, and 5, and two trimethylsilyl groups at the remaining positions. This structure combines the electron-withdrawing effects of chlorine substituents with the steric bulk and silicon-mediated electronic properties of trimethylsilyl groups. Such compounds are of interest in materials science, catalysis, and organic synthesis due to their tunable electronic environments and stability .

Properties

CAS No. |

20082-69-3 |

|---|---|

Molecular Formula |

C12H19Cl3Si2 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

trimethyl-(2,3,5-trichloro-4-trimethylsilylphenyl)silane |

InChI |

InChI=1S/C12H19Cl3Si2/c1-16(2,3)9-7-8(13)12(17(4,5)6)11(15)10(9)14/h7H,1-6H3 |

InChI Key |

NMVUAXIUMUBYJN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) typically involves the reaction of 2,3,5-trichlorophenylmagnesium bromide with trimethylsilyl chloride in the presence of a catalyst such as tetrakis(triphenylphosphine)palladium(0) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorine atoms in (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phenolic or quinone derivatives.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully dechlorinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Oxidation Products: Phenolic or quinone derivatives.

Reduction Products: Partially or fully dechlorinated phenylene derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Organosilicon Compounds: (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.

Biology and Medicine:

Bioconjugation: The compound can be used in bioconjugation reactions to attach silicon-containing groups to biomolecules, enhancing their stability and functionality.

Industry:

Mechanism of Action

The mechanism of action of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and trimethylsilyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to be used in diverse chemical transformations .

Comparison with Similar Compounds

Halogen-Substituted Phenylene Bis(trimethylsilane) Derivatives

A key analog is (2,5-Dibromo-1,4-phenylene)bis(trimethylsilane) ().

| Property | (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) | (2,5-Dibromo-1,4-phenylene)bis(trimethylsilane) |

|---|---|---|

| Molecular Formula | C₁₂H₂₀Cl₃Si₂ | C₁₂H₂₀Br₂Si₂ |

| Average Mass (g/mol) | ~356.0 (estimated) | 380.27 |

| Halogen Substituents | 3 Cl atoms (positions 2,3,5) | 2 Br atoms (positions 2,5) |

| Electron-Withdrawing Effect | Stronger due to higher Cl electronegativity | Moderate (Br has lower electronegativity than Cl) |

| Steric Hindrance | Higher (three substituents) | Lower (two substituents) |

Key Differences :

Fluorinated and Extended Conjugation Systems

1,4-Bis(4-((E)-2-(trimethylsilyl)vinylene)phenylene)tetrafluorobenzene () provides a comparison with fluorinated and vinylene-extended systems:

| Property | Target Compound | Fluorinated Vinylene Analogue |

|---|---|---|

| Core Structure | 1,4-Phenylene with Cl and SiMe₃ | Tetrafluorobenzene with vinylene and SiMe₃ |

| Electronic Effects | Dominated by Cl (σ-withdrawing) | Fluorine (strong σ-withdrawing) + conjugation |

| Applications | Likely catalyst/precursor in organosilicon chemistry | Photovoltaic materials or conductive polymers |

Key Insights :

Simpler Trimethylsilyl Compounds

(Trifluoromethyl)trimethylsilane () highlights the role of silicon in smaller systems:

| Property | Target Compound | (Trifluoromethyl)trimethylsilane |

|---|---|---|

| Complexity | Polyhalogenated aromatic system | Simple trifluoromethyl-silane |

| Reactivity | Potential for aryl-Si bond cleavage | High reactivity in nucleophilic substitutions |

| Use Cases | Polymer precursors, ligand design | Fluorination agents, silicon source in synthesis |

Contrast : The trichloro compound’s aromatic backbone provides rigidity and thermal stability, whereas the trifluoromethyl analog is a volatile reagent for introducing silicon or fluorine groups .

Research Findings and Implications

- Synthetic Challenges: The trichloro derivative’s steric congestion (three Cl atoms) may complicate synthetic modifications compared to dibromo or non-halogenated analogs.

- Structure-Activity Relationships (SAR) : suggests halogen position and count significantly impact biological or catalytic activity. The trichloro compound’s unique substitution pattern could optimize interactions in antimicrobial or catalytic applications .

- Thermal Stability : Chlorine’s stability compared to bromine () may make the trichloro derivative preferable in high-temperature processes.

Biological Activity

(2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) is a compound of significant interest in organic chemistry and materials science, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on diverse research findings.

The compound is synthesized through the chlorination of aromatic rings followed by the introduction of trimethylsilane groups. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.

Biological Activity Overview

The biological activity of (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) primarily stems from its ability to interact with biological macromolecules. The compound's chlorinated structure suggests potential antimicrobial and cytotoxic properties.

The mechanism by which this compound exerts its biological effects involves:

- Electrophilic Attack : The chlorine atoms can act as electrophiles, enabling the compound to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

- Formation of Reactive Species : Upon metabolic activation, it may generate reactive intermediates that can induce oxidative stress in cells.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chlorinated compounds similar to (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane). For instance:

- A related compound demonstrated significant bactericidal activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating potent efficacy .

Cytotoxic Effects

Research has shown that chlorinated phenyl compounds can exhibit cytotoxicity against various cancer cell lines:

- Studies indicated that similar compounds inhibited the growth of ovarian and cervical cancer cells, suggesting a potential role in cancer therapy .

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Cytotoxicity | Inhibition of cancer cell growth | |

| Reactive Intermediate Formation | Induction of oxidative stress |

Discussion

The findings suggest that (2,3,5-Trichloro-1,4-phenylene)bis(trimethylsilane) holds promise as a biologically active compound. Its dual capability as an antimicrobial and cytotoxic agent positions it as a candidate for further pharmacological exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.